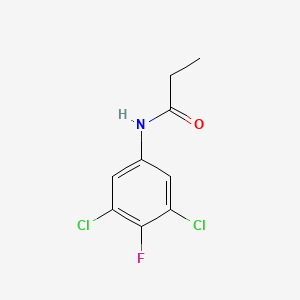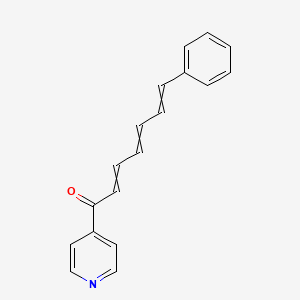![molecular formula C14H20O B14364399 2-[(4-Propan-2-ylphenyl)methyl]butanal CAS No. 93570-31-1](/img/structure/B14364399.png)
2-[(4-Propan-2-ylphenyl)methyl]butanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Propan-2-ylphenyl)methyl]butanal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and a carbon chain. This compound is known for its unique structural features, which include a butanal backbone with a 4-propan-2-ylphenyl substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Propan-2-ylphenyl)methyl]butanal can be achieved through several methods. One common approach involves the use of Grignard reagents. In this method, a Grignard reagent, such as phenylmagnesium bromide, reacts with a suitable aldehyde or ketone to form the desired product. The reaction typically takes place in an anhydrous ether solvent under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
化学反応の分析
Types of Reactions
2-[(4-Propan-2-ylphenyl)methyl]butanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: N-bromosuccinimide (NBS) for benzylic bromination
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Primary alcohols
Substitution: Benzylic bromides
科学的研究の応用
2-[(4-Propan-2-ylphenyl)methyl]butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-[(4-Propan-2-ylphenyl)methyl]butanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenyl group may also contribute to the compound’s binding affinity and specificity towards certain biological targets .
類似化合物との比較
Similar Compounds
Benzaldehyde: Similar in structure but lacks the butanal backbone.
Cinnamaldehyde: Contains a phenyl group with an extended conjugated system.
4-Methylbenzaldehyde: Similar phenyl substitution but with a methyl group instead of propan-2-yl.
Uniqueness
2-[(4-Propan-2-ylphenyl)methyl]butanal is unique due to its specific structural arrangement, which combines the properties of both the butanal and phenyl groups. This unique structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
特性
CAS番号 |
93570-31-1 |
|---|---|
分子式 |
C14H20O |
分子量 |
204.31 g/mol |
IUPAC名 |
2-[(4-propan-2-ylphenyl)methyl]butanal |
InChI |
InChI=1S/C14H20O/c1-4-12(10-15)9-13-5-7-14(8-6-13)11(2)3/h5-8,10-12H,4,9H2,1-3H3 |
InChIキー |
VRQOYUYLLNITTL-UHFFFAOYSA-N |
正規SMILES |
CCC(CC1=CC=C(C=C1)C(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



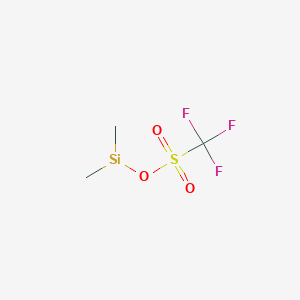


![2'-Fluoro-4'-propyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14364350.png)
![2,2,4-Trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14364356.png)
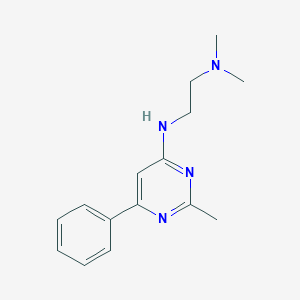
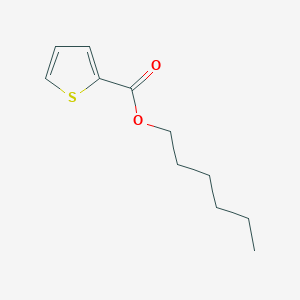
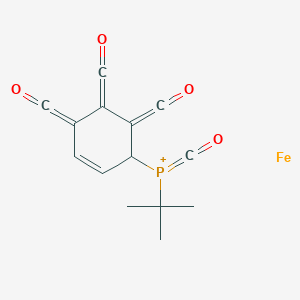

![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![3-[Diethoxy(phenyl)silyl]propanoic acid](/img/structure/B14364407.png)
